

Apritone as a Fragrance Ingredient: A Technical Overview of Available Scientific Data

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Compound of Interest

| | |
|----------------|------------|
| Compound Name: | Apritone |
| CAS No.: | 68133-79-9 |
| Cat. No.: | B1237439 |

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Introduction

Apritone, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a synthetic fragrance ingredient valued for its tenacious, ripe apricot and peach-like aroma.^[1] While widely used in consumer products, in-depth scientific studies elucidating its specific biological mechanisms of action at the molecular level are notably scarce in publicly available literature. This technical guide synthesizes the available toxicological data and presents a hypothesized signaling pathway for its interaction with olfactory receptors, based on the general understanding of G-protein coupled receptor (GPCR) signaling in olfaction.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Apritone** is provided in the table below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 68133-79-9 | [2] |
| Molecular Formula | C ₁₅ H ₂₄ O | [2] |
| Molecular Weight | 220.35 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Fruity, apricot, peach | [1] |
| FEMA Number | 3829 | [2] |
| GRAS Status | Generally Recognized as Safe for use as a flavoring agent | [1][3][4] |

Toxicological Data Summary

The safety of **Apritone** as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The following tables summarize the key findings from these assessments. It is important to note that these studies focus on safety and do not provide mechanistic insights into its fragrance properties.

Table 1: Acute Toxicity and Irritation Data for **Apritone**

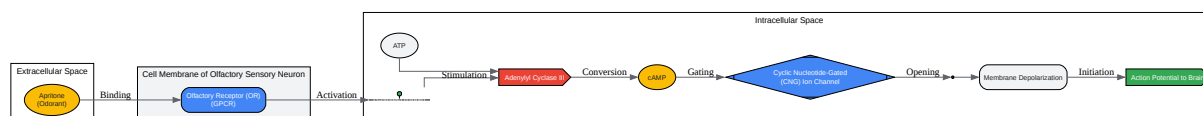
| Endpoint | Species | Method | Result | Reference(s) |
|---------------------|---------------|---------------|--|--------------|
| Acute Oral Toxicity | Rat | Not specified | LD ₅₀ > 5000 mg/kg | [5] |
| Skin Irritation | Human | Not specified | Minimal evidence of irritation at current use levels | [5][6] |
| Eye Irritation | Not specified | Not specified | Not specified for Apritone; three of eleven related cyclopentanones were irritants | [6] |

Table 2: Skin Sensitization and Genotoxicity Data for **Apritone**

| Endpoint | Species/System | Method | Result | Reference(s) |
|--------------------|--|--|---|--------------|
| Skin Sensitization | Human | Human Repeat Insult Patch Test (HRIPT) / Maximization Test | Non-sensitizing at concentrations higher than current reported use | [5][6] |
| Genotoxicity | In vitro (Bacteria & Mammalian cell line assays) | Not specified | No mutagenic or genotoxic activity observed for related cyclopentanones | [6] |

Hypothesized Olfactory Signaling Pathway

While no specific studies have identified the olfactory receptors that bind to **Apritone**, it is presumed to act through the canonical olfactory signal transduction pathway, which involves G-protein coupled receptors. The following diagram illustrates this hypothesized pathway.



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Hypothesized olfactory signaling pathway for **Apritone**.

Experimental Protocols: General Methodologies

Due to the absence of specific experimental data for **Apritone**, this section outlines general protocols commonly used in the fragrance industry and olfactory research to characterize the biological activity of fragrance molecules.

1. Olfactory Receptor Deorphanization Assay (HEK293 Cell-based Luciferase Reporter Assay)

- Objective: To identify which olfactory receptor(s) are activated by a specific odorant.
- Methodology:
 - Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium.
 - Transfection: Cells are co-transfected with a plasmid encoding a specific human olfactory receptor (OR) and a reporter plasmid containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE). A receptor-transporting protein is often co-expressed to ensure the OR is correctly trafficked to the cell membrane.
 - Odorant Stimulation: After a period of incubation to allow for protein expression, the cells are exposed to a solution containing the test odorant (e.g., **Apritone**) at various concentrations.
 - Luciferase Assay: If the odorant activates the OR, it will trigger a G-protein signaling cascade, leading to an increase in intracellular cAMP. This, in turn, activates the CRE, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is measured using a luminometer.
 - Data Analysis: The luminescence signal is normalized to a control and plotted against the odorant concentration to determine the receptor's sensitivity and efficacy.

2. In Vitro Cytotoxicity Assay (MTT Assay)

- Objective: To assess the potential of a substance to cause cell death.
- Methodology:

- Cell Seeding: A specific cell line (e.g., human keratinocytes) is seeded into a 96-well plate and allowed to adhere overnight.
- Compound Exposure: The cells are then treated with various concentrations of the test substance (e.g., **Apritone**) for a defined period (e.g., 24 or 48 hours).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized by adding a solvent (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the viability of untreated control cells.

Conclusion

The available scientific literature on **Apritone** as a fragrance ingredient is primarily focused on its safety and toxicological profile. While these studies confirm its general safety for use in consumer products, there is a clear gap in the understanding of its molecular interactions with olfactory receptors and the subsequent signaling pathways. The information provided in this guide is based on general principles of olfaction and standard toxicological testing methodologies. Further research is required to elucidate the specific olfactory receptors that recognize **Apritone** and to characterize the precise downstream signaling events that lead to the perception of its characteristic fruity aroma. Such studies would be invaluable for a more complete understanding of this widely used fragrance ingredient and could inform the rational design of new fragrance molecules with desired sensory properties.

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